(2E)-N-(4-bromo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-(4-bromo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide: is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This particular compound features a bromo-substituted methylphenyl group and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-bromo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 3-nitrobenzaldehyde.
Formation of Enamine: The 4-bromo-2-methylaniline reacts with 3-nitrobenzaldehyde under basic conditions to form an enamine intermediate.
Amidation: The enamine intermediate is then subjected to amidation using acetic anhydride or a similar reagent to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Sodium iodide in acetone or other nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(4-bromo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(4-bromo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and bromo groups, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-(4-fluoro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-(4-iodo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
- Bromo Substitution : The presence of the bromo group in (2E)-N-(4-bromo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs.
- Biological Activity : The specific substitution pattern may result in different biological activities, making it a unique candidate for drug development and other applications.
Properties
IUPAC Name |
(E)-N-(4-bromo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-9-13(17)6-7-15(11)18-16(20)8-5-12-3-2-4-14(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSWCACCLLWGI-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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